Diisobutyl carbinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylheptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQPUEQDBSPXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Record name | DIISOBUTYLCARBINOL | |
| Source | CAMEO Chemicals | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026802 | |
| Record name | 2,6-Dimethyl-4-heptanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisobutylcarbinol appears as a colorless liquid. Flash point 162 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB], colourless liquid | |
| Record name | DIISOBUTYLCARBINOL | |
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| Record name | 4-Heptanol, 2,6-dimethyl- | |
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| Record name | Diisobutyl carbinol | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031153 | |
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| Record name | 2,6-Dimethyl-4-heptanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
352 °F at 760 mmHg (USCG, 1999), 176-177 °C @ 760 MM HG, 174.00 to 178.00 °C. @ 760.00 mm Hg | |
| Record name | DIISOBUTYLCARBINOL | |
| Source | CAMEO Chemicals | |
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| Record name | DIISOBUTYL CARBINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5140 | |
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| Record name | Diisobutylcarbinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031153 | |
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Flash Point |
165 °F (USCG, 1999), 162 °F OC | |
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| Record name | DIISOBUTYL CARBINOL | |
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Solubility |
INSOL IN WATER; SOLUBLE IN ALCOHOL, ETHER, 0.445 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether | |
| Record name | DIISOBUTYL CARBINOL | |
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| Record name | Diisobutylcarbinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031153 | |
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| Record name | 2,6-Dimethyl-4-heptanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.812 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.809 @ 21 °C/4 °C, DENSITY OF SATURATED AIR: 1.001; PERCENT IN SATURATED AIR: 0.027, 0.809-0.815 (20°) | |
| Record name | DIISOBUTYLCARBINOL | |
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| Record name | DIISOBUTYL CARBINOL | |
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| Record name | 2,6-Dimethyl-4-heptanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.97 (AIR= 1) | |
| Record name | DIISOBUTYL CARBINOL | |
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Vapor Pressure |
3.1 mmHg (USCG, 1999), 0.3 [mmHg], 0.21 MM HG @ 20 °C | |
| Record name | DIISOBUTYLCARBINOL | |
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| Record name | Diisobutyl carbinol | |
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| Record name | DIISOBUTYL CARBINOL | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
108-82-7 | |
| Record name | DIISOBUTYLCARBINOL | |
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| Record name | 2,6-Dimethyl-4-heptanol | |
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| Record name | Diisobutyl carbinol | |
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| Record name | 4-Heptanol, 2,6-dimethyl- | |
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| Record name | 2,6-dimethylheptan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,6-DIMETHYL-4-HEPTANOL | |
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| Record name | DIISOBUTYL CARBINOL | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-85 °F (USCG, 1999), FP: SETS TO GLASS BELOW -65 °C | |
| Record name | DIISOBUTYLCARBINOL | |
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| Record name | DIISOBUTYL CARBINOL | |
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Significance Within Contemporary Organic Chemistry
The significance of 2,6-dimethylheptan-4-ol in modern organic chemistry stems from its utility as a synthetic building block and a specialized solvent. Its branched structure and the presence of a secondary alcohol functional group allow it to participate in a variety of chemical transformations.
One of the notable applications of 2,6-dimethylheptan-4-ol is its use as a hydrogen donor in catalytic transfer hydrogenation reactions. For instance, in combination with a ruthenium catalyst and a lipase (B570770), it facilitates the asymmetric transformation of ketones and enol acetates into chiral acetates with high yields and enantioselectivities. organic-chemistry.org This method presents an efficient one-pot process for producing optically pure chiral compounds, which are crucial in the pharmaceutical and fine chemical industries. organic-chemistry.org
The synthesis of 2,6-dimethylheptan-4-ol itself is typically achieved through the catalytic hydrogenation of its corresponding ketone, 2,6-dimethylheptan-4-one (diisobutyl ketone). chembk.comsolubilityofthings.com This reduction can also be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The study of these synthetic routes contributes to the broader understanding of reduction methodologies in organic synthesis.
Furthermore, the structural isomers of 2,6-dimethylheptan-4-ol, such as 4,6-dimethylheptan-2-ol, are also subjects of research, particularly in the development of analytical methods to differentiate between them. Techniques like derivatization followed by gas chromatography are employed to enhance the separation and identification of these closely related compounds.
Interdisciplinary Research Landscape and Key Challenges
Stereoselective Synthesis of 2,6-Dimethylheptan-4-ol Enantiomers
Chiral Catalyst Design and Optimization for Enantiopurity
The synthesis of enantiomerically pure chiral alcohols is a significant objective in modern organic chemistry, as the biological activity of such compounds is often specific to a single enantiomer. ru.nl The asymmetric synthesis of 2,6-dimethylheptan-4-ol, which possesses a chiral center at the C-4 position, requires sophisticated catalytic strategies to control stereochemistry. Key approaches are centered on the asymmetric reduction of the corresponding prochiral ketone, 2,6-dimethylheptan-4-one, or the resolution of the racemic alcohol.
A dominant strategy in asymmetric synthesis has been the use of C2-symmetric chiral ligands coordinated to a metal center. researchgate.net These ligands create a well-defined chiral environment that forces a reaction to proceed through a lower-energy transition state for one enantiomer over the other. researchgate.net More recently, nonsymmetrical ligands and "chiral-at-metal" catalysts, where chirality originates from the stereogenic arrangement of achiral ligands around the metal, have emerged as powerful alternatives, opening new architectural possibilities for catalyst design. researchgate.netrsc.org
For secondary alcohols like 2,6-dimethylheptan-4-ol, dynamic kinetic resolution (DKR) represents a highly efficient method for obtaining high yields of a single enantiomer. organic-chemistry.org DKR combines a rapid, catalyst-driven racemization of the starting alcohol with a highly enantioselective, enzyme-catalyzed reaction, typically an acylation. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. organic-chemistry.org A common and effective combination involves a ruthenium complex for the in-situ racemization of the alcohol and a lipase (B570770), such as Candida antarctica lipase B (CAL-B), for the enantioselective acylation. organic-chemistry.orgmdpi.com In some catalytic systems, 2,6-dimethylheptan-4-ol itself has been utilized as a hydrogen donor in the asymmetric transformation of ketones into chiral acetates. organic-chemistry.orgmdpi.comorganic-chemistry.org
The optimization of these catalytic systems involves screening various chiral ligands, metal centers, enzymes, and reaction conditions (solvent, temperature, acyl donor) to maximize both yield and enantiomeric excess (ee).
Table 1: Catalyst Systems for Asymmetric Synthesis of Chiral Secondary Alcohols
| Catalyst System | Reaction Type | Substrate Type | Typical Performance | Reference |
| Ruthenium Complex + Lipase (e.g., CAL-B) | Dynamic Kinetic Resolution (DKR) | Secondary Alcohols | High Yield (>90%), High ee (>95%) | organic-chemistry.orgmdpi.com |
| Chiral Oxazaborolidinium Ion (COBI) Catalyst | Asymmetric Hydrosilylation | Ketones | Good Yields, Excellent ee | organic-chemistry.org |
| Chiral Ru Complex + Base (e.g., KOtBu) | Asymmetric Transfer Hydrogenation | Ketones | High ee, High Isotopic Purity | organic-chemistry.org |
| Heterogeneous Photocatalyst + Chiral Hydrogenation Catalyst | Visible-Light-Driven Deracemization | Secondary Alcohols | Good Yields and ee | bohrium.com |
Advanced Grignard Reagent Methodologies for Alkyl Alcohol Formation
The Grignard reaction is a cornerstone of C-C bond formation and a fundamental method for synthesizing alcohols. researchgate.netmasterorganicchemistry.com The classical synthesis of 2,6-dimethylheptan-4-ol involves the reaction of a Grignard reagent, specifically isobutylmagnesium bromide, with an appropriate electrophile like ethyl formate (B1220265). In this reaction, two equivalents of the Grignard reagent add to the formate ester to produce the secondary alcohol after acidic workup.
While robust, traditional batch preparations of Grignard reagents can be affected by factors such as the purity of the magnesium metal, the presence of moisture, and initiation difficulties, which can impact reproducibility and yield. psu.edusdmesa.eduiu.edu Advanced methodologies have been developed to overcome these limitations and enhance reaction efficiency and safety.
One significant advancement is the use of continuous flow chemistry for the formation of Grignard reagents. researchgate.netvalsynthese.ch Continuous processing offers several advantages over traditional batch methods:
Enhanced Safety: The reaction is conducted in a small reactor volume, minimizing the risks associated with the exothermic nature of Grignard reagent formation. valsynthese.ch
Improved Control and Reproducibility: Precise control over temperature, residence time, and mixing leads to more consistent product quality and yield. valsynthese.chfraunhofer.de
Efficient Activation: Mechanical activation or the use of a large excess of magnesium turnings in the reactor can ensure rapid and complete conversion of the halide. researchgate.net
Scalability: Flow chemistry setups are often modular, allowing for easier and more predictable scale-up from laboratory to pilot and industrial production. researchgate.netfraunhofer.dechempoint.com
Technologies such as the patented MgFlow® process utilize continuous flow with precise temperature control to reduce reaction times from hours to minutes, providing a constant stream of high-quality Grignard reagent. valsynthese.ch These advanced systems can be integrated with inline analytics, such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, for real-time monitoring of reagent formation and consumption. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Grignard Synthesis
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
| Safety | Higher risk due to large reactive volume and potential for thermal runaway. | Inherently safer with small reactor hold-up. | valsynthese.chfraunhofer.de |
| Heat Transfer | Limited by surface-area-to-volume ratio, challenging at scale. | Excellent heat transfer due to high surface-area-to-volume ratio. | researchgate.net |
| Reproducibility | Can be variable due to initiation issues and hotspots. | Highly reproducible with precise process control. | psu.educhempoint.com |
| Scalability | Scale-up can be complex and non-linear. | Scalable and modular, facilitating faster time-to-market. | researchgate.netchempoint.com |
| Reaction Time | Typically hours. | Can be reduced to minutes. | valsynthese.ch |
Emerging Synthetic Routes for Structurally Related Dimethylheptanols
The exploration of synthetic routes extends to various structural isomers and related derivatives of 2,6-dimethylheptan-4-ol, providing access to a wider range of chemical structures and properties. The synthesis of these related compounds often employs similar foundational reactions but with different starting materials or subsequent modifications.
For instance, the synthesis of 4,6-dimethylheptan-2-ol can be achieved through several methods, including the Grignard reaction of 4,6-dimethylheptan-2-one (B98354) with a suitable Grignard reagent (e.g., methylmagnesium bromide). Alternatively, the catalytic hydrogenation of unsaturated precursors like 4,6-dimethylhept-2-en-1-ol using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel can yield the saturated alcohol.
The synthesis of diol derivatives, such as 2,6-dimethylheptane-2,4-diol , also relies on established methodologies. One documented route involves the Grignard reaction between isobutyl magnesium bromide and ethyl formate to first create the 2,6-dimethylheptan-4-ol intermediate, which can then be further functionalized to introduce the second hydroxyl group.
Emerging synthetic strategies are continually being developed to provide more efficient and novel pathways to complex alcohols. One such area is the use of photocatalysis. For example, a visible-light-driven deracemization method for secondary alcohols has been developed. bohrium.com This process uses a combination of a heterogeneous dehydrogenation photocatalyst and a separate chiral thermal hydrogenation catalyst, using light as the sole energy source to convert a racemic mixture into an enantiomerically enriched product. bohrium.com While not yet specifically applied to 2,6-dimethylheptan-4-ol, such methods represent a frontier in asymmetric synthesis that could provide future routes to this and related chiral alcohols.
Table 3: Synthetic Routes for Structurally Related Dimethylheptanols
| Compound | Synthetic Method | Key Reagents/Catalysts | Reference |
| 4,6-Dimethylheptan-2-ol | Grignard Reaction | 4,6-dimethylheptan-2-one, Methylmagnesium bromide | |
| 4,6-Dimethylheptan-2-ol | Catalytic Hydrogenation | 4,6-dimethylhept-2-en-1-ol, Pd/C or Raney Ni | |
| 2,6-Dimethylheptane-2,4-diol | Grignard-based multi-step synthesis | Isobutyl magnesium bromide, Ethyl formate | |
| General Secondary Alcohols | Visible-Light-Driven Deracemization | Heterogeneous photocatalyst, Chiral hydrogenation catalyst | bohrium.com |
| General Secondary Alcohols | Catalytic Transfer Hydrogenation | Ruthenium complex, Hydrogen donor (e.g., 2-propanol) | organic-chemistry.org |
Process Intensification and Scalability in 2,6-Dimethylheptan-4-ol Production
The transition from laboratory-scale synthesis to large-scale industrial production of 2,6-dimethylheptan-4-ol requires a focus on process intensification—the development of cleaner, safer, and more energy-efficient manufacturing processes. Given that the Grignard reaction is a primary route to this alcohol, intensifying this step is critical for efficient and scalable production.
Process intensification for Grignard-based synthesis of 2,6-dimethylheptan-4-ol focuses heavily on the shift from traditional batch reactors to continuous flow systems. researchgate.netchempoint.com Grignard reactions are known to be scalable, and their application can be adapted for both batch and continuous production depending on the required quantities. chempoint.com Continuous manufacturing, however, offers distinct advantages for industrial applications. researchgate.netvalsynthese.ch
Key elements of process intensification in this context include:
Continuous Flow Reactors: Employing microreactors or other continuous reactor designs dramatically improves heat and mass transfer, allows for operation under more aggressive (and therefore faster) conditions, and significantly reduces the volume of hazardous reagents present at any given time. researchgate.netvalsynthese.chfraunhofer.de
Automated and Scalable Setups: Modular, skid-based systems can be easily installed and scaled. valsynthese.ch For example, laboratory setups with throughputs of a few milliliters per minute can be scaled tenfold or more to pilot plants capable of producing many liters per hour by using modular reactor components. researchgate.netfraunhofer.de
Integrated Analytics and Control: The use of Process Analytical Technology (PAT), such as inline IR spectroscopy, enables real-time monitoring of the reaction. researchgate.net This allows for precise control over reagent dosing and reaction conditions to maintain full conversion and high product quality, minimizing waste and downtime. researchgate.netchempoint.com
These intensified processes have been successfully applied to the synthesis of numerous Grignard reagents, achieving yields of 80-100% at industrially relevant throughputs. fraunhofer.de The ability to telescope the continuous formation of the Grignard reagent directly into a subsequent reaction with an electrophile (like ethyl formate) further enhances efficiency by eliminating the need to isolate the unstable intermediate. researchgate.net This streamlined approach is crucial for the cost-effective, safe, and sustainable large-scale production of 2,6-dimethylheptan-4-ol.
Table 4: Key Parameters for Intensified Production of 2,6-Dimethylheptan-4-ol via Grignard Synthesis
| Parameter | Conventional Batch | Intensified Continuous Flow | Advantage of Intensification | Reference |
| Reactor Volume | Large (e.g., >100 L) | Small (e.g., <5 L) | Enhanced safety, reduced footprint | valsynthese.ch |
| Operating Temperature | Often cryogenic or requires significant cooling | Can operate at or above ambient temperature | Reduced energy costs | researchgate.net |
| Process Control | Manual sampling and offline analysis | Real-time inline analytics (e.g., IR) | Improved quality, reduced waste | researchgate.netchempoint.com |
| Throughput | Limited by batch cycle time | High and continuous (e.g., up to 20 L/h) | Increased productivity | fraunhofer.de |
| Scalability | Complex, requires reactor redesign | Straightforward, modular addition | Faster time-to-market | researchgate.netfraunhofer.dechempoint.com |
Chemical Reactivity and Advanced Transformations of 2,6 Dimethylheptan 4 Ol
Oxidative Transformations of the Secondary Alcohol Moiety
The secondary alcohol group in 2,6-dimethylheptan-4-ol can be readily oxidized to form the corresponding ketone, 2,6-dimethylheptan-4-one. This is a fundamental transformation in organic synthesis. ontosight.ai Various catalytic systems have been developed for the efficient and selective oxidation of secondary alcohols, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide.
Research has demonstrated the efficacy of iron-based catalysts for this purpose. For instance, an iron(III) complex with a pyridine-containing macrocyclic ligand, [Fe(III)(Br)₂(Pc-L)]Br, has been shown to catalyze the oxidation of various secondary alcohols to ketones with high selectivity and conversion rates (up to 99% and 98%, respectively) using hydrogen peroxide as the oxidant. unimi.it Another system employs a combination of nitric acid and iron(III) chloride in a fluorinated alcohol solvent to catalytically oxidize secondary alcohols with molecular oxygen. acs.org Additionally, metal-free approaches using solid-supported hypervalent iodine catalysts with Oxone® as the terminal oxidant have proven effective, offering the advantage of easy catalyst removal and reuse. rsc.org While these studies focus on general methods for secondary alcohols, the principles are directly applicable to the oxidation of 2,6-dimethylheptan-4-ol.
Table 1: Catalytic Systems for the Oxidation of Secondary Alcohols
| Catalyst System | Oxidant | Solvent | Key Features |
|---|---|---|---|
| [Fe(III)(Br)₂(Pc-L)]Br | H₂O₂ | Acetonitrile (B52724) | High selectivity (up to 99%) and conversion (up to 98%) for various alcohols. unimi.it |
| HNO₃ / FeCl₃ | O₂ (aerobic) | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Selective for secondary alcohols over primary alcohols. acs.org |
| Solid-supported hypervalent iodine | Oxone® | Acetonitrile | Metal-free, reusable catalyst with broad substrate applicability. rsc.org |
| Platinum on carbon (Pt/C) | O₂ | Heptane-MeOAc-water | Effective for compounds not soluble in nonpolar media. taylorfrancis.com |
Reductive Conversion Pathways
The conversion of 2,6-dimethylheptan-4-ol can also proceed via reduction, primarily through the hydrodeoxygenation (HDO) of the hydroxyl group to yield the corresponding alkane, 2,6-dimethylheptane (B94447). Early synthetic routes confirmed the preparation of 2,6-dimethylheptane from 2,6-dimethylheptan-4-ol. nist.gov
Modern catalytic methods for alcohol HDO are an active area of research. Studies on bimetallic catalysts have shown that systems like Iridium-Molybdenum supported on silica (B1680970) (Ir–Mo/SiO₂) are effective for the deoxygenation of various aliphatic alcohols. rsc.org While a significant portion of this research focused on a tertiary isomer, 2,6-dimethylheptan-2-ol, the findings indicate that the deoxygenation of tertiary alcohols can proceed through a dehydration-hydrogenation pathway. rsc.org For secondary alcohols like 2,6-dimethylheptan-4-ol, direct HDO is a viable route. For example, subjecting a mixture of 1-nonanol and 2,6-dimethylheptan-2-ol to HDO conditions with a Palladium-Molybdenum catalyst (Pd-Mo/SiO₂) resulted in the selective formation of 2,6-dimethylheptane in 64% yield, demonstrating the feasibility of reducing such branched structures. rsc.org
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible. unco.edumsu.edu To facilitate substitution reactions at the C4 position of 2,6-dimethylheptan-4-ol, the hydroxyl group must first be converted into a better leaving group. This can be achieved through several methods:
Protonation in Strong Acid: In the presence of strong acids like HBr or HCl, the -OH group is protonated to form -OH₂⁺. The resulting water molecule is an excellent leaving group, which can then be displaced by the conjugate base of the acid (e.g., Br⁻) in an Sₙ1 or Sₙ2 reaction. msu.edu
Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters (tosylates, mesylates). These are excellent leaving groups for subsequent substitution reactions.
Reaction with Thionyl Chloride or Phosphorus Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl halide.
One of the most common nucleophilic substitution-type reactions for alcohols is esterification. The acid-catalyzed esterification of 2,6-dimethylheptan-4-ol with acetic anhydride (B1165640) is a standard method to produce 2,6-dimethylheptan-4-yl acetate. In this reaction, the hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.
Table 2: General Methods for Activating Alcohols for Nucleophilic Substitution
| Activation Method | Reagent(s) | Leaving Group | Typical Nucleophiles |
|---|---|---|---|
| Protonation | Strong acids (HCl, HBr, HI) | H₂O | Halide ions (Cl⁻, Br⁻, I⁻) |
| Esterification | Carboxylic acids, Acyl halides | - | The alcohol itself acts as the nucleophile |
| Formation of Sulfonate Esters | TsCl, MsCl | Tosylate, Mesylate | Wide range of nucleophiles |
| Halogenation | SOCl₂, PBr₃ | Halide | - |
Role of 2,6-Dimethylheptan-4-ol as a Hydrogen Donor in Catalytic Systems
In certain catalytic cycles, 2,6-dimethylheptan-4-ol serves as an effective hydrogen donor. This is particularly notable in dynamic kinetic resolution (DKR) processes for the synthesis of chiral compounds. One prominent example involves the asymmetric transformation of ketones into chiral acetates, a reaction catalyzed by a combination of a lipase (B570770) enzyme and a ruthenium complex. organic-chemistry.org
In this one-pot process, the ruthenium complex catalyzes both the reduction of the ketone to a racemic alcohol and the racemization of the alcohol, while the lipase selectively acetylates one of the alcohol's enantiomers. organic-chemistry.org 2,6-Dimethylheptan-4-ol is introduced into the system as the hydrogen source for the initial reduction of the ketone. organic-chemistry.org Its bulky, branched structure makes it a poor substrate for the lipase, preventing it from being acylated itself and ensuring it functions solely as a hydrogen donor. organic-chemistry.org This multi-step, concerted catalytic system achieves high yields (94-100%) and excellent enantioselectivities (95-99% ee) for the resulting chiral acetates. organic-chemistry.org
Functionalization and Derivatization for Material Science Applications
While 2,6-dimethylheptan-4-ol itself is not typically used as a monomer, its derivatives have been explored as functional components in material science and advanced synthesis. The hydroxyl group provides a reactive handle for creating more complex molecules with specific properties.
One example is the synthesis of chlorotris((2,6-dimethylheptan-4-yl)oxy)silane. This bulky trialkoxysilane is used as a directing group in iridium-catalyzed para-selective C–H bond borylation of arenes. nih.gov The large steric profile of the three 2,6-dimethylheptan-4-oxy groups is crucial for achieving high regioselectivity in the borylation reaction, enabling the functionalization of complex molecules, including pharmaceuticals. nih.gov The resulting silyl-substituted arene can then undergo further transformations, highlighting the role of the derivatized alcohol in facilitating the construction of new molecular architectures. nih.gov There are also general references to derivatives of 2,6-dimethylheptan-4-ol being used as precursors in polymer chemistry. vulcanchem.com
Intermolecular C–H Amination Studies
The direct functionalization of unactivated sp³ C-H bonds is a significant challenge in organic synthesis. Recent research has demonstrated a copper-catalyzed intermolecular Ritter-type C–H amination that can functionalize saturated, unactivated carbons. nih.gov 2,6-Dimethylheptan-4-ol was used as a test substrate in the optimization of this reaction. nih.gov
The reaction employs a copper(II) bromide catalyst, a fluorinating agent (F-TEDA-BF₄), and acetonitrile as both the solvent and the nitrogen source. The amination of 2,6-dimethylheptan-4-ol proceeded with a 91% isolated yield under optimized conditions. nih.gov This method is notable for its mild reaction conditions (50 °C), operational simplicity, and tolerance of the alcohol functional group. nih.gov The study suggests a radical-based mechanism, and the success with a substrate like 2,6-dimethylheptan-4-ol underscores the potential of this method for the late-stage functionalization of complex molecules containing simple alkane fragments. nih.gov
Table 3: Optimization of Copper-Catalyzed C–H Amination of 2,6-Dimethylheptan-4-ol
| Catalyst | Oxidant | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuBr₂ | F-TEDA-BF₄ | 50 | 91 |
| Cu(OTf)₂ | F-TEDA-BF₄ | 50 | 85 |
| Cu(OAc)₂ | F-TEDA-BF₄ | 50 | 79 |
| None | F-TEDA-BF₄ | 50 | 0 |
(Data sourced from a study on intermolecular C-H amination) nih.gov
Advanced Analytical and Spectroscopic Characterization of 2,6 Dimethylheptan 4 Ol
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering critical insights into its structure. pearson.com For 2,6-Dimethylheptan-4-ol, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that can be used for its identification.
Analysis of Diagnostic Ion Peaks in 2,6-Dimethylheptan-4-ol Mass Spectra
The mass spectrum of 2,6-Dimethylheptan-4-ol is characterized by several key ion peaks that arise from predictable fragmentation pathways of the parent molecule. chegg.com The molecular ion (M+•), representing the intact molecule with one electron removed, is often weak or absent due to the instability of branched alcohols. libretexts.org However, its molecular weight is established as approximately 144.25 g/mol . nih.gov
Prominent peaks in the spectrum include those at m/z 126, 111, and 87. chegg.com These diagnostic peaks can be rationalized as follows:
m/z 126: This peak corresponds to the fragment resulting from the loss of a water molecule (H₂O, 18 Da) from the molecular ion ([M-18]+•). This dehydration process is a very common fragmentation pathway for alcohols. libretexts.orgbrainly.com
m/z 111: This fragment is likely formed by the subsequent loss of a methyl group (•CH₃, 15 Da) from the m/z 126 ion. brainly.com
m/z 87: This significant peak arises from alpha-cleavage, a characteristic fragmentation for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is broken. pearson.comlibretexts.org For 2,6-Dimethylheptan-4-ol, the symmetrical structure means that cleavage of either the C3-C4 bond or the C4-C5 bond results in the loss of an isobutyl radical and the formation of a stable, resonance-stabilized oxonium ion with an m/z of 87. pearson.com
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 144 | [C₉H₂₀O]⁺• | Molecular Ion (M⁺•) |
| 126 | [C₉H₁₈]⁺• | Loss of H₂O (Dehydration) brainly.com |
| 111 | [C₈H₁₅]⁺ | Loss of •CH₃ from m/z 126 fragment brainly.com |
| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage at C3-C4 or C4-C5 bond pearson.com |
Differentiation of Structural Isomers via Fragmentation Patterns
Mass spectrometry is a crucial tool for differentiating structural isomers, as molecules with the same chemical formula often exhibit distinct fragmentation patterns. pearson.com For example, an isomer of 2,6-Dimethylheptan-4-ol, such as 2,4-Dimethylheptan-4-ol, would produce a different mass spectrum. nih.gov
In 2,4-Dimethylheptan-4-ol, the hydroxyl group is on a tertiary carbon (C4), which is bonded to a methyl group, a propyl group, and an isobutyl group. Alpha-cleavage would lead to the loss of the largest alkyl group, in this case, the propyl or isobutyl group, resulting in different primary fragment ions than those observed for 2,6-Dimethylheptan-4-ol. For instance, cleavage of the C4-C5 bond would result in the loss of a propyl radical, generating a fragment ion at m/z 101. This contrasts with the characteristic m/z 87 peak for 2,6-Dimethylheptan-4-ol, allowing for clear differentiation between the two isomers based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2,6-Dimethylheptan-4-ol is simplified by the molecule's symmetry. The two isobutyl groups are chemically equivalent, which reduces the number of unique proton signals. The expected signals are as follows:
| Proton Environment (Carbon Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH(OH)- (C4) | ~3.6 - 3.8 | Multiplet | 1H |
| -CH(CH₃)₂ (C2, C6) | ~1.6 - 1.8 | Multiplet | 2H |
| -CH₂- (C3, C5) | ~1.4 - 1.5 | Multiplet | 4H |
| -OH | Variable (e.g., ~1.5 - 2.5) | Singlet (broad) | 1H |
| -CH(CH₃)₂ (C1, C7, and methyls on C2, C6) | ~0.9 | Doublet | 12H |
Carbon-13 (¹³C) NMR and Advanced 2D-NMR Techniques
The symmetry of 2,6-Dimethylheptan-4-ol is also evident in its ¹³C NMR spectrum, which is expected to show only four distinct signals, corresponding to the four unique carbon environments.
| Carbon Environment (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (-CHOH) | ~68 - 72 |
| C3, C5 (-CH₂-) | ~48 - 52 |
| C2, C6 (-CH-) | ~24 - 28 |
| C1, C7, and methyls on C2, C6 (-CH₃) | ~22 - 25 |
To confirm these assignments and fully elucidate the structure, advanced 2D-NMR techniques are employed. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. libretexts.org For 2,6-Dimethylheptan-4-ol, a COSY spectrum would show cross-peaks connecting the proton at C4 to the protons at C3/C5, the C3/C5 protons to the C2/C6 protons, and the C2/C6 protons to the methyl protons, thus mapping the complete proton connectivity of the carbon backbone. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It provides unambiguous assignment by linking each proton signal to its corresponding carbon signal. For example, the proton signal around 3.7 ppm would show a cross-peak to the carbon signal around 70 ppm, confirming their direct bond at the C4 position. emerypharma.com
Chromatographic Method Development for High-Resolution Separation
Chromatographic techniques are essential for the separation and purification of 2,6-Dimethylheptan-4-ol from reaction mixtures or for its quantification. Both gas and liquid chromatography are suitable methods. labmanager.com
Gas Chromatography (GC): As a moderately volatile compound, 2,6-Dimethylheptan-4-ol is well-suited for GC analysis. chromatographytoday.com50megs.com High-resolution separation from its isomers and other components can be achieved using a capillary column. A common stationary phase, such as a non-polar 5% phenyl-methylpolysiloxane, would be effective. The separation is based on the boiling points and interactions of the analytes with the stationary phase. 50megs.com Temperature programming, where the column temperature is gradually increased during the analysis, allows for the efficient elution of compounds with a range of boiling points. NIST has documented the availability of GC data for this compound. nist.govnist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another viable technique, particularly for less volatile compounds or when derivatization is not desired. chromatographytoday.com A reverse-phase (RP-HPLC) method would be the most common approach. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would provide high-resolution separation of 2,6-Dimethylheptan-4-ol from related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a mixture. For 2,6-Dimethylheptan-4-ol, GC separates it from other components based on its boiling point and affinity for the stationary phase of the capillary column. Following separation, the mass spectrometer fragments the eluted molecules and records the mass-to-charge ratio of these fragments, generating a unique mass spectrum that serves as a molecular fingerprint.
The electron ionization (EI) mass spectrum of 2,6-Dimethylheptan-4-ol is available in the NIST Mass Spectrometry Data Center. nist.govnist.gov This reference spectrum is crucial for identifying the compound in unknown samples by comparing the fragmentation patterns. While specific operational parameters can vary, a typical GC-MS setup for analyzing a compound like 2,6-Dimethylheptan-4-ol would involve the parameters detailed in the table below. The choice of a non-polar or medium-polarity column is common for alcohols to ensure good peak shape and resolution.
| Parameter | Typical Value/Setting | Purpose |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Provides a non-polar stationary phase for separation. |
| Oven Program | Initial temp 50°C, ramp to 250°C | Temperature gradient to elute compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole | Filters fragments based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
This table presents typical parameters for the GC-MS analysis of a secondary alcohol like 2,6-Dimethylheptan-4-ol.
High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution
High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of compounds that are not sufficiently volatile for GC or for resolving isomers. While 2,6-Dimethylheptan-4-ol is amenable to GC, HPLC offers an alternative, especially for preparative separations or when analyzing it in the presence of non-volatile matrix components.
A reverse-phase (RP) HPLC method would be the standard approach for this compound. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of related compounds, such as 2,6-Dihydroxy-2,6-dimethyl-4-heptanone and 2,6-Dimethylheptan-4-yl acetate, has been demonstrated using reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com A similar system would be effective for 2,6-Dimethylheptan-4-ol, allowing for the potential resolution of its stereoisomers if a suitable chiral stationary phase were employed.
| Parameter | Typical Value/Setting | Purpose |
| Column | Newcrom R1 (or similar C18 column) sielc.comsielc.com | A reverse-phase column with low silanol activity for good peak shape. |
| Mobile Phase | Acetonitrile/Water gradient | A polar mobile phase to elute the analyte from the non-polar column. |
| Modifier | Phosphoric acid or Formic acid sielc.comsielc.com | Improves peak shape and provides a consistent pH. Formic acid is used for MS compatibility. |
| Detector | Refractive Index (RI) or Mass Spectrometry (MS) | RI is a universal detector for compounds without a UV chromophore. MS provides mass information. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |
This table outlines a hypothetical, yet scientifically grounded, HPLC method for the analysis of 2,6-Dimethylheptan-4-ol based on methods for similar compounds. sielc.comsielc.com
Derivatization Strategies for Enhanced Chromatographic Separation
Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties. researchgate.net For GC analysis, the primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detection sensitivity. researchgate.net Alcohols like 2,6-Dimethylheptan-4-ol contain a polar hydroxyl (-OH) group which can lead to peak tailing in GC analysis due to interactions with active sites in the column.
Common derivatization strategies applicable to alcohols include:
Silylation: This is one of the most common methods, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silyl ether is more volatile and less polar than the original alcohol.
Acylation: This involves converting the alcohol to an ester using an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide. This process also masks the polar hydroxyl group, leading to better chromatographic behavior.
These strategies modify the analyte to produce a derivative with a structure that is more amenable to GC separation, often resulting in sharper, more symmetrical peaks and improved resolution from other components in a mixture. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation provides information about the types of bonds present. The NIST Chemistry WebBook contains a reference gas-phase IR spectrum for 2,6-Dimethylheptan-4-ol. nist.gov
The IR spectrum of 2,6-Dimethylheptan-4-ol exhibits characteristic absorption bands that confirm its structure as a secondary alcohol. The key absorptions are detailed in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3630 cm⁻¹ | O-H Stretch (free hydroxyl) | Alcohol (-OH) |
| 2850-3000 cm⁻¹ | C-H Stretch | Alkane (C-H) |
| ~1370 cm⁻¹ | C-H Bend | Isopropyl group |
| ~1100 cm⁻¹ | C-O Stretch | Secondary Alcohol (C-OH) |
This table summarizes the principal IR absorption bands for 2,6-Dimethylheptan-4-ol, allowing for the identification of its key functional groups. nist.gov
The broad, strong absorption band corresponding to the O-H stretch is the most prominent feature indicating the presence of the alcohol group. The strong C-H stretching absorptions confirm the aliphatic nature of the molecule, while the C-O stretching vibration is characteristic of a secondary alcohol.
Biological Interactions and Environmental Dynamics of 2,6 Dimethylheptan 4 Ol
Biological Mechanisms of Interaction
The biological activity of 2,6-dimethylheptan-4-ol is largely dictated by its physicochemical properties, particularly its semi-lipophilic nature and the presence of a hydroxyl functional group. These features enable it to interact with biological systems through various non-covalent mechanisms, leading to a range of effects from non-specific toxicity to participation in metabolic pathways.
Non-polar narcosis is considered the primary mechanism of toxic action for many industrial chemicals, including alcohols like 2,6-dimethylheptan-4-ol. researchgate.net This mode of action is non-specific and is directly related to the lipophilicity of the compound, which can be quantified by its octanol-water partition coefficient (log P). The toxicity of non-polar narcotics is linearly related to their hydrophobicity. researchgate.net
The underlying principle of non-polar narcosis is the disruption of cellular membranes. Due to its significant alkyl structure, 2,6-dimethylheptan-4-ol readily partitions into the lipid bilayers of cell membranes. This accumulation disrupts the structure and function of the membrane, leading to a cascade of downstream effects. The increased volume and disorder within the membrane can alter the function of embedded proteins, such as ion channels and enzymes, ultimately leading to cellular dysfunction and, at higher concentrations, cell death. The primary mechanism is a reversible partitioning of the chemical into the membrane. researchgate.net
| Property | Value | Implication for Non-Polar Narcosis |
| Molecular Formula | C9H20O | Indicates a significant non-polar alkyl chain. |
| Log P (estimated) | 3.00 | High lipophilicity suggests a strong tendency to partition into cell membranes. |
| Water Solubility | Insoluble | Further supports partitioning into lipid environments over aqueous ones. |
The hydroxyl (-OH) group of 2,6-dimethylheptan-4-ol is a key functional group that allows for more specific interactions within biological systems through hydrogen bonding. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom).
The distinction between non-polar and polar narcosis often involves the potential for hydrogen bonding. While 2,6-dimethylheptan-4-ol is classified as a non-polar narcotic due to its large alkyl structure, the presence of the hydroxyl group gives it some polar character, allowing for these more specific interactions. researchgate.netresearchgate.net
| Interaction Type | Role of 2,6-Dimethylheptan-4-ol | Potential Biological Target |
| Hydrogen Bond Donor | The -OH hydrogen interacts with an electronegative atom (e.g., O, N) on the target. | Amino acid residues (e.g., Asp, Glu, Ser) in an enzyme's active site. |
| Hydrogen Bond Acceptor | The lone pair on the -OH oxygen interacts with a hydrogen atom on the target. | Amino acid residues (e.g., Arg, Lys, His) in a receptor's binding pocket. |
2,6-Dimethylheptan-4-ol is recognized as a volatile organic compound (VOC) and is used in the flavor and fragrance industry. thegoodscentscompany.comnih.gov Its volatility, coupled with its presence in some natural products like wine, suggests it can play a role as a volatile metabolite in certain biological processes.
Volatile metabolites are crucial for chemical communication between organisms. For instance, plants release a complex blend of VOCs to attract pollinators, deter herbivores, and signal to neighboring plants. Microorganisms also produce a wide array of volatile metabolites that can act as signaling molecules or have antimicrobial properties.
| Biological Context | Potential Role of 2,6-Dimethylheptan-4-ol |
| Fermentation (e.g., wine) | Flavor and aroma compound produced by yeast metabolism. |
| Plant-Insect Interactions | Potential, but undocumented, role as a semiochemical. |
| Microbial Communication | Potential, but undocumented, role as a signaling molecule. |
Ecotoxicological Impact Assessment
Effects on Aquatic Ecosystems and Organisms
The assessment of a chemical's impact on aquatic ecosystems relies on standardized toxicity tests on representative organisms, such as fish and aquatic invertebrates (e.g., Daphnia). These tests determine the concentrations at which adverse effects are observed, typically reported as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for immobilization in Daphnia.
While general methodologies for acute toxicity testing in fish and daphnia are well-established, specific experimental data for 2,6-Dimethylheptan-4-ol is not widely available in the reviewed literature. The potential toxicity of this compound to aquatic life would need to be determined through such standardized tests to fully characterize its risk to aquatic environments.
Growth Inhibition Properties in Algae and Other Biota
Algae are primary producers in most aquatic ecosystems, and their growth inhibition is a critical endpoint in ecotoxicological assessments. env.go.jp Standardized tests, such as the algal growth inhibition test with species like Pseudokirchneriella subcapitata, are used to determine the concentration of a substance that inhibits algal growth (typically reported as the EC50). nih.govdtu.dk
A comprehensive study that tested the toxicity of 425 organic chemical substances on Pseudokirchneriella subcapitata provides a large dataset on algal growth inhibition. nih.gov However, specific results for 2,6-Dimethylheptan-4-ol were not reported within this extensive dataset or other readily available studies. Therefore, the direct impact of 2,6-Dimethylheptan-4-ol on algal growth remains to be experimentally determined.
Studies on Environmental Contaminant Behavior
The environmental behavior of a contaminant encompasses its persistence, degradation, and transformation in the environment. As a secondary alcohol, 2,6-Dimethylheptan-4-ol is expected to be susceptible to biodegradation by microorganisms in soil and water under aerobic conditions. The branched structure of the molecule may influence the rate of degradation compared to linear alcohols.
Its physical properties, such as low water solubility and moderate vapor pressure, suggest that if released into the environment, it would likely partition to soil, sediment, and the atmosphere. thegoodscentscompany.comnih.gov Its potential for volatilization means that atmospheric degradation processes, such as photo-oxidation by hydroxyl radicals, could be a significant removal pathway. However, specific studies detailing the biodegradation pathways, degradation rates, and the formation of potential metabolites of 2,6-Dimethylheptan-4-ol in various environmental matrices are not extensively documented.
Computational Chemistry and Molecular Modeling of 2,6 Dimethylheptan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2,6-dimethylheptan-4-ol. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.
Key Electronic Properties:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For an aliphatic alcohol like 2,6-dimethylheptan-4-ol, the HOMO is typically localized around the oxygen atom of the hydroxyl group due to its lone pair electrons.
Electron Density and Electrostatic Potential: Calculations can generate maps of electron density, highlighting regions of high and low electron concentration. A Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the molecule's surface. For 2,6-dimethylheptan-4-ol, the region around the electronegative oxygen atom would exhibit a negative electrostatic potential, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential, making it a site for nucleophilic interaction.
Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. These charges provide a quantitative measure of the polarity of bonds, such as the C-O and O-H bonds in the hydroxyl group, which are central to the molecule's intermolecular interactions.
DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), are commonly used for optimizing the molecular geometry and calculating these electronic properties for organic molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like 2,6-dimethylheptan-4-ol, MD simulations provide critical insights into its conformational landscape and how it interacts with other molecules.
Conformational Analysis: Due to the rotation around its numerous carbon-carbon single bonds, 2,6-dimethylheptan-4-ol can adopt a vast number of conformations. acs.orgucl.ac.uk MD simulations, using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), can explore these conformational possibilities. By simulating the molecule's movement over nanoseconds, researchers can identify the most stable, low-energy conformers and the energy barriers between them. mdpi.com The analysis of dihedral angles over the simulation trajectory reveals the preferred orientations of the isobutyl groups relative to the core of the molecule. biust.ac.bw
Intermolecular Interactions: MD simulations are particularly useful for studying the non-covalent interactions that govern the behavior of 2,6-dimethylheptan-4-ol in a condensed phase. In a pure liquid state, simulations can reveal the extent and nature of hydrogen bonding between the hydroxyl groups of neighboring molecules. Radial distribution functions (RDFs) can be calculated to determine the probable distances between specific atoms, such as the oxygen of one molecule and the hydroxyl hydrogen of another, providing a detailed picture of the liquid's structure. biust.ac.bw When simulated in a solvent like water, MD can illustrate how water molecules arrange themselves around the hydrophobic alkyl chains and the hydrophilic hydroxyl group, providing insights into its solubility.
Prediction of Physicochemical Parameters via Computational Methods
Computational methods, especially Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov These models are often faster and more cost-effective than experimental measurements. For aliphatic alcohols, QSPR models can accurately predict properties by correlating molecular descriptors with experimental data. researchgate.netresearchgate.net
A variety of physicochemical parameters for 2,6-dimethylheptan-4-ol have been predicted using such computational tools. These predicted values are essential for regulatory purposes, process design, and environmental modeling.
Table 1: Predicted Physicochemical Parameters of 2,6-Dimethylheptan-4-ol
| Property | Predicted Value | Method/Source |
|---|---|---|
| pKa | 15.31 ± 0.20 | Predicted |
| LogP (Octanol/Water Partition Coefficient) | 3.2 | XLogP3 nih.gov |
| Water Solubility | 0.44 g/L | EPISUITE |
| Boiling Point | 178 °C | N/A |
| Vapor Pressure | 0.373 mmHg at 25°C | N/A |
| Henry's Law Constant | 1.99 x 10⁻⁵ atm-m³/mol | EPISUITE |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Cactvs nih.gov |
| Complexity | 66.8 | Cactvs nih.gov |
This table is interactive. Click on the headers to sort the data.
These parameters are derived from the molecule's topology and electronic structure. For instance, LogP is influenced by the balance of hydrophobic (the C9 alkyl structure) and hydrophilic (the -OH group) character. Water solubility is inversely related to LogP and is critical for understanding the compound's environmental distribution. unlp.edu.ar TPSA is a descriptor related to a molecule's ability to form hydrogen bonds, affecting properties like boiling point and solubility.
In Silico Studies of Reaction Mechanisms and Transition States
In silico methods are invaluable for elucidating the mechanisms of chemical reactions involving 2,6-dimethylheptan-4-ol. By modeling the reaction pathways at a quantum mechanical level, researchers can identify intermediates, transition states, and calculate activation energies, which are key to understanding reaction rates and outcomes.
A primary reaction of secondary alcohols is oxidation to form a ketone. For 2,6-dimethylheptan-4-ol, this would yield 2,6-dimethylheptan-4-one. Computational studies can model this transformation:
Transition State Theory: Using DFT, the geometry of the transition state for the oxidation reaction can be located on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy of the reaction.
Catalytic Mechanisms: Many oxidation reactions are catalyzed. For instance, the enzymatic oxidation by alcohol dehydrogenases (ADH) or other oxidases can be modeled. jscimedcentral.comrsc.org This involves creating a model of the enzyme's active site and using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to simulate the reaction. researchgate.net Such studies can explain the enzyme's stereoselectivity and how the protein environment facilitates the reaction, for example, by stabilizing the transition state. rsc.org
Reaction Dynamics: Ab initio molecular dynamics (AIMD) can be used to simulate the bond-breaking and bond-forming processes in real-time, providing a dynamic picture of the reaction mechanism.
These computational approaches can predict the feasibility of different reaction pathways and guide the design of new catalysts or synthetic routes. researchgate.netacs.org
Environmental Distribution Modeling and Fate Prediction
Computational models are essential for predicting the environmental fate and distribution of chemicals like 2,6-dimethylheptan-4-ol. researchgate.net These models use physicochemical properties, such as those predicted in section 6.3, to estimate how a chemical will partition between different environmental compartments (air, water, soil, sediment) and its persistence in the environment.
Modeling Approaches:
Fugacity Models: Level III fugacity models are often used to predict the steady-state distribution of a chemical in a generic environment. Based on its predicted vapor pressure, water solubility, and LogP, 2,6-dimethylheptan-4-ol is expected to partition primarily between air and soil.
Quantitative Structure-Activity Relationships (QSARs): QSAR models are used to predict environmental fate endpoints like biodegradation rates and bioaccumulation factors. ecetoc.orgnih.govrsc.orgnih.gov For aliphatic alcohols, QSARs generally predict rapid biodegradation. nih.gov The US Environmental Protection Agency's EPISuite, for example, uses QSARs to estimate that the primary route of dissipation for similar aliphatic alcohols is volatilization. epa.gov
Persistence and Bioaccumulation: Based on its structure, 2,6-dimethylheptan-4-ol is not expected to be persistent in the environment. Its moderate LogP value suggests a low to moderate potential for bioaccumulation in aquatic organisms. Aliphatic alcohols are generally known to biodegrade rapidly in the environment, with half-lives that can be on the order of minutes. nih.gov
These predictive models are crucial for environmental risk assessment, helping to identify potential environmental concerns before widespread use of a chemical. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Biocatalytic Pathways for 2,6-Dimethylheptan-4-ol Synthesis
The chemical synthesis of 2,6-dimethylheptan-4-ol is traditionally achieved through the catalytic hydrogenation of diisobutyl ketone. While effective, this method often relies on high temperatures and pressures, prompting the search for more sustainable and selective biocatalytic alternatives. Future research is focused on harnessing the power of enzymes to produce this branched-chain alcohol under milder and more environmentally friendly conditions.
One promising avenue is the use of ketoreductases (KREDs) . These enzymes catalyze the stereoselective reduction of ketones to their corresponding alcohols, offering a direct route to chiral alcohols. dntb.gov.uascispace.com The synthesis of 2,6-dimethylheptan-4-ol could be achieved by the enzymatic reduction of 2,6-dimethylheptan-4-one. The development of novel KREDs with high activity and selectivity towards this specific substrate is a key research objective. Semi-rational enzyme engineering, which combines computational design with laboratory evolution, has proven to be a powerful tool for optimizing KREDs for industrial applications. researchgate.net
Another biocatalytic strategy involves the use of lipases for the kinetic resolution of racemic 2,6-dimethylheptan-4-ol. Lipase-catalyzed acylation can selectively modify one enantiomer, allowing for the separation of the two. osaka-u.ac.jpnih.govnih.govcore.ac.uk This method is particularly valuable for producing enantiomerically pure forms of the alcohol, which may have distinct properties and applications.
Furthermore, metabolic engineering of microorganisms presents a powerful approach for the de novo synthesis of 2,6-dimethylheptan-4-ol from renewable feedstocks. By introducing and optimizing heterologous pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to channel cellular metabolism towards the production of branched-chain higher alcohols. nih.govnih.gov This approach offers the potential for a truly sustainable and carbon-neutral production process.
| Biocatalytic Method | Enzyme/System | Precursor | Key Advantage |
| Asymmetric Reduction | Ketoreductase (KRED) | 2,6-Dimethylheptan-4-one | High stereoselectivity |
| Kinetic Resolution | Lipase (B570770) | Racemic 2,6-Dimethylheptan-4-ol | Production of enantiopure alcohols |
| Metabolic Engineering | Engineered Microorganisms | Renewable Feedstocks (e.g., glucose) | Sustainable and de novo synthesis |
Exploration of Advanced Catalytic Applications Beyond Hydrogen Donation
Currently, the primary industrial use of 2,6-dimethylheptan-4-ol is as a solvent for coating compositions, particularly for urea (B33335) or melamine (B1676169) resins, and in the preparation of lubricant additives and plasticizers. dntb.gov.ua However, its molecular structure, a secondary alcohol with significant branching, suggests potential for more advanced catalytic applications beyond its role as a simple hydrogen donor.
Future research could explore its use as a ligand for metal catalysts . The hydroxyl group can coordinate to metal centers, and the bulky isobutyl groups could provide a specific steric environment, influencing the selectivity of catalytic reactions. This could be particularly relevant in asymmetric catalysis, where the chiral nature of enantiopure 2,6-dimethylheptan-4-ol could be exploited.
Deeper Elucidation of Biological Interaction Mechanisms at the Molecular Level
While some toxicological data for 2,6-dimethylheptan-4-ol exists, a detailed understanding of its interactions with biological systems at the molecular level is lacking. Future research should focus on elucidating these mechanisms to better assess its biocompatibility and potential bioactivities.
Computational modeling and simulation can provide valuable insights into how 2,6-dimethylheptan-4-ol interacts with biological macromolecules such as proteins and lipid membranes. elsevierpure.com Molecular docking studies could predict potential binding sites on enzymes or receptors, while molecular dynamics simulations could reveal its effects on membrane fluidity and integrity.
Experimental studies using techniques like calorimetry, spectroscopy, and X-ray crystallography could then be used to validate these computational predictions. Understanding these interactions is crucial for developing safer industrial applications and for exploring potential biomedical uses, such as in drug delivery systems or as a modulator of protein function. The biological activity of cyclic alcohols, which are also secondary alcohols, has been a subject of study and could provide a basis for investigating the bioactivity of 2,6-dimethylheptan-4-ol. researchgate.net
Design of Targeted Environmental Remediation Strategies for 2,6-Dimethylheptan-4-ol
The environmental fate of 2,6-dimethylheptan-4-ol is an important consideration for its widespread industrial use. While branched-chain alcohols are generally considered to be biodegradable, the specific pathways and microbial communities responsible for the degradation of this compound are not well understood. researchgate.net
Future research should aim to isolate and characterize microorganisms capable of utilizing 2,6-dimethylheptan-4-ol as a carbon source. This would involve enrichment cultures from contaminated sites and subsequent identification of the key bacterial and fungal strains. The biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways has been studied and could offer insights into the degradation of similarly substituted compounds. nih.gov
Once the degradation pathways are elucidated, this knowledge can be used to design targeted bioremediation strategies . This could involve bioaugmentation, where specific microbial consortia are introduced to contaminated environments, or biostimulation, where the growth of indigenous degrading populations is enhanced by the addition of nutrients. researchgate.net The study of the environmental fate of fluorotelomer alcohols, including their biodegradation, can also provide methodological frameworks for assessing 2,6-dimethylheptan-4-ol. acs.org
Integration of Machine Learning and AI in Chemical Research of Branched Alcohols
For predicting catalytic applications , AI models can be trained on large datasets of chemical reactions to identify potential new uses for 2,6-dimethylheptan-4-ol as a catalyst or ligand. researchgate.netfrontiersin.org This data-driven approach can significantly shorten the discovery timeline for new catalytic systems.
In the context of environmental science , ML models can be developed to predict the environmental fate and toxicity of 2,6-dimethylheptan-4-ol. nih.govmdpi.comchemrxiv.org These models, trained on existing data for similar compounds, can provide rapid risk assessments and guide the development of environmentally benign chemicals. Machine learning workflows have been developed to predict characterization factors for human and ecotoxicity, which could be applied to this compound. chemrxiv.org
| Application Area | AI/ML Tool | Potential Impact |
| Biocatalyst Design | Predictive Algorithms, CASP | Accelerated development of efficient and selective enzymes for synthesis. |
| Catalytic Applications | Data-driven discovery models | Identification of novel catalytic roles beyond its current uses. |
| Environmental Fate | QSAR, Predictive Toxicity Models | Rapid assessment of environmental impact and toxicity. |
Q & A
Basic: What are the optimal methods for synthesizing 2,6-Dimethylheptan-4-ol with high purity?
Answer:
The synthesis typically involves the Guerbet reaction, where isobutanol undergoes condensation under basic catalysis. Key steps include:
Catalyst Selection : Alkali hydroxides (e.g., NaOH) or metal oxides (e.g., MgO) at 150–200°C to promote β-elimination and dimerization .
Purification : Fractional distillation under reduced pressure (boiling point: 178°C) to isolate the product. Purity can be verified via refractive index (n20/D: 1.423) and GC-MS analysis .
Yield Optimization : Adjusting reaction time and temperature to minimize byproducts like ketones or ethers.
Advanced: How does 2,6-Dimethylheptan-4-ol act as a hydrogen donor in asymmetric catalysis?
Answer:
In dynamic kinetic resolution (DKR), it serves as a stoichiometric hydrogen donor for ketone reduction. For example:
- Reductive Acylation : In the presence of Ru(OAc)₃ and lipases, it transfers hydrogen to ketones, achieving high enantiomeric excess (e.g., 98% ee) and yields (95%) under mild conditions .
- Mechanistic Insight : The tertiary alcohol structure enhances steric bulk, favoring selective hydride transfer. Reaction monitoring via chiral HPLC or NMR is critical to validate stereochemical outcomes .
Basic: What analytical techniques are recommended for characterizing 2,6-Dimethylheptan-4-ol?
Answer:
- Refractive Index : Confirm identity using n20/D = 1.423 .
- GC-MS : Detect impurities (e.g., 4,6-dimethylheptan-2-ol) with retention time comparison against standards .
- Density Measurement : Validate purity via density (0.809 g/mL at 25°C) .
- Water Solubility Testing : Confirm hydrophobicity (insoluble in water) for solvent applications .
Advanced: What challenges arise when studying reaction mixtures containing 2,6-Dimethylheptan-4-ol and its ketone derivatives?
Answer:
- Co-Elution in Chromatography : Ketones (e.g., 2,6-dimethylheptan-4-one) may co-elute with the alcohol during GC analysis. Use polar columns (e.g., DB-WAX) or derivatization (e.g., silylation) to improve separation .
- Equilibrium Dynamics : In reaction masses, reversible alcohol-ketone interconversion complicates kinetic studies. Isotopic labeling (e.g., D₂O exchange) can track equilibrium shifts .
Basic: How does the solvent behavior of 2,6-Dimethylheptan-4-ol influence its application in the anthraquinone process?
Answer:
Its low density (0.809 g/mL) and high phase-separation efficiency make it ideal for extracting hydrogen peroxide. Key considerations:
- Partition Coefficient : Optimize extraction by adjusting pH and temperature to maximize H₂O₂ recovery .
- Stability : Monitor thermal degradation (flash point: 158°F) to avoid solvent decomposition during recycling .
Advanced: How can computational tools aid in designing synthetic pathways for 2,6-Dimethylheptan-4-ol derivatives?
Answer:
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes using Guerbet or Grignard reactions. For example, coupling isobutylmagnesium bromide with ketones .
- Molecular Dynamics : Simulate solvent interactions to predict solubility or catalytic activity in derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
